Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate
Description
Properties
CAS No. |
663626-55-9 |
|---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
heptyl N-[(5-nitrofuran-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-2-3-4-5-6-9-20-13(17)15-14-10-11-7-8-12(21-11)16(18)19/h7-8,10H,2-6,9H2,1H3,(H,15,17) |
InChI Key |
RKTDWEKMWISFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Overview
The compound’s preparation leverages established protocols for hydrazone formation, adapted for nitrofuran systems. Two dominant strategies emerge:
- Direct Condensation : Reaction of 5-nitrofurfural with heptyl hydrazinecarboxylate.
- Stepwise Functionalization : Synthesis of heptyl hydrazinecarboxylate followed by nitrofuran aldehyde coupling.
Direct Condensation Method
This one-pot approach combines 5-nitrofurfural (1) and heptyl hydrazinecarboxylate (2) under acidic conditions.
Reaction Scheme:
$$
\text{5-Nitrofurfural} + \text{Heptyl Hydrazinecarboxylate} \xrightarrow{\text{H}^+} \text{Target Compound}
$$
Procedure :
- Dissolve 5-nitrofurfural (1.0 eq, 1.53 g, 10 mmol) in anhydrous ethanol (50 mL).
- Add heptyl hydrazinecarboxylate (1.2 eq, 2.34 g, 12 mmol) and catalytic acetic acid (0.1 mL).
- Reflux at 80°C for 6–8 hours under nitrogen.
- Cool, filter precipitated product, and recrystallize from ethanol/water (3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 112–114°C | |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| $$ ^1\text{H NMR} $$ | δ 8.65 (s, 1H, CH=N), 7.91 (d, J=3.4 Hz, 1H, furan-H) |
Stepwise Functionalization Approach
This method involves synthesizing the heptyl hydrazinecarboxylate intermediate before coupling with 5-nitrofurfural.
Synthesis of Heptyl Hydrazinecarboxylate
Procedure :
- React hydrazine hydrate (1.0 eq, 5.0 g, 100 mmol) with heptyl chloroformate (1.1 eq, 19.2 g, 110 mmol) in dichloromethane (100 mL) at 0°C.
- Stir for 2 hours, wash with 5% NaHCO₃, dry (Na₂SO₄), and evaporate.
- Purify via column chromatography (hexane/ethyl acetate, 4:1).
Coupling with 5-Nitrofurfural
Procedure :
- Dissolve heptyl hydrazinecarboxylate (1.0 eq, 2.34 g, 10 mmol) in DMF (30 mL).
- Add 5-nitrofurfural (1.1 eq, 1.68 g, 11 mmol) and p-toluenesulfonic acid (0.05 eq, 95 mg).
- Stir at 60°C for 4 hours, pour into ice water, and extract with ethyl acetate.
- Dry organic layer and recrystallize from methanol.
Optimization and Critical Parameters
Solvent and Catalysis
Temperature and Time
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >70% above 70°C |
| Reaction Time | 4–8 hours | Maximizes conversion |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeOH:H₂O 70:30) | 99.2% purity |
| TLC (SiO₂, EtOAc) | Rf = 0.45 |
Challenges and Mitigation Strategies
- Nitro Group Stability : Avoid reducing agents (e.g., Pd/C) and high temperatures (>100°C) to prevent decomposition.
- Hydrazone Isomerism : Use polar solvents (e.g., DMF) to favor the thermodynamically stable E-isomer.
- Scale-Up Limitations : Batch processing in ethanol maximizes safety and yield consistency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Direct Condensation | 68–72 | 95–97 | High |
| Stepwise Approach | 75–80 | 98–99 | Moderate |
Chemical Reactions Analysis
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid for nitration, hydrazine for condensation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include various nitrofuran derivatives with altered biological activities.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is its antimicrobial properties. Research indicates that compounds containing nitrofuran derivatives exhibit potent antibacterial activity against various strains of bacteria, including resistant strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other Nitrofurans | 100 | Escherichia coli |
Studies have shown that the presence of the nitrofuran group enhances the compound's ability to disrupt bacterial cell wall synthesis and inhibit growth through oxidative stress mechanisms .
Anticancer Properties
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
The anticancer activity is attributed to the nitrofuran moiety's ability to generate reactive oxygen species, leading to cellular damage and subsequent apoptosis .
Agricultural Applications
The compound has also been explored for its potential use as a pesticide or herbicide. Its efficacy against plant pathogens suggests that it could be developed into a biopesticide.
Fungicidal Activity
Field studies have indicated that Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine exhibits significant fungicidal activity against common agricultural pathogens.
| Pathogen | Concentration (ppm) | Effectiveness (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Alternaria solani | 200 | 90 |
The mechanism involves disruption of fungal cell membranes, leading to cell lysis and death .
Material Science Applications
In material science, Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine has been studied for its potential use in synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.
Polymer Composites
Research indicates that composites made with Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine demonstrate:
| Property | Without Additive | With Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
These enhancements are attributed to the strong intermolecular interactions provided by the nitrofuran structure, which contributes to the overall performance of the composite materials .
Mechanism of Action
The exact mechanism of action of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and replication . The compound may also interact with bacterial DNA, causing damage and further inhibiting bacterial proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on molecular formulas.
Cytotoxic and Antioxidant Potential
- Nitrofuran-Containing Hydrazones: and highlight that nitrofuran and aryl substitutions correlate with enhanced cytotoxicity. For instance, 5-methyl-1-(p-nitrophenyl)-triazole-4-carbohydrazones showed higher activity than non-nitrofuran analogs .
Physical and Chemical Properties
- Solubility : The heptyl chain in the target compound likely improves lipid solubility compared to hydroxyethyl () or tert-butyl () derivatives.
- Stability: Nitrofuran’s reactivity in methanol () suggests storage and handling in non-hydroxylic solvents to prevent decomposition .
- Safety: Bis-(5-nitrofuran-2-ylmethylene)-hydrazine () is highly reactive, requiring stringent safety protocols, whereas the monomeric target compound may pose lower risks .
Biological Activity
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazine moiety linked to a carbonyl group. Its structure can be represented as follows:
This structure is pivotal in determining its biological interactions and efficacy.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing nitrofuran groups have demonstrated notable activity against various bacterial strains:
- Gram-positive bacteria : The compound exhibits bactericidal activity against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. Additionally, it shows moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE) with minimum biofilm inhibitory concentrations (MBIC) of 62.216–124.432 μg/mL for MRSA and 31.108–62.216 μg/mL for SE .
- Gram-negative bacteria : The compound has also shown effectiveness against Escherichia coli and Klebsiella pneumoniae, with MIC values of 125 μg/mL and 15.6 μg/mL, respectively, indicating a broad spectrum of antibacterial activity comparable to established antibiotics like gentamicin .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that related compounds can inhibit cancer cell proliferation by targeting specific pathways involved in the cell cycle:
- Mechanism of Action : The compound appears to interfere with protein synthesis pathways and nucleic acid production, which are crucial for cancer cell survival and replication .
- Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the hydrazone structure, such as varying substituents on the furan ring or altering the length of the alkyl chain, can significantly impact both antimicrobial and anticancer activities.
| Compound Variation | Antibacterial Activity (MIC) | Anticancer Activity | Notes |
|---|---|---|---|
| Original Compound | MRSA: 62.5 μg/mL | Moderate | Base structure |
| Furan Substituted | SE: 31.108 μg/mL | High | Enhanced activity |
| Alkyl Chain Length | E. coli: 125 μg/mL | Variable | Influence on solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
